molecular formula C9H11ClN2O5 B016210 5-Chloro-2'-deoxyuridine CAS No. 50-90-8

5-Chloro-2'-deoxyuridine

Cat. No. B016210
CAS RN: 50-90-8
M. Wt: 262.65 g/mol
InChI Key: NJCXGFKPQSFZIB-UHFFFAOYSA-N
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Description

5-Chloro-2'-deoxyuridine (5-Cl-dUrd) is a synthetic nucleoside analog of thymidine, a naturally occurring nucleoside in DNA. It is an important reagent in molecular biology, being used in a number of biochemical and physiological processes. 5-Cl-dUrd is a useful tool for studying the structure and function of DNA, as well as for the development of new therapeutic agents.

Scientific Research Applications

  • Study of Binding Properties of Oligonucleotides : It is used for studying the binding properties of oligonucleotide-acridine conjugates with their DNA counterparts (Asseline et al., 1996).

  • Investigating DNA Synthesis in Fission Yeast Cells : This compound serves as a powerful tool for studying DNA synthesis, replication, repair, and recombination in fission yeast cells (Anda et al., 2014).

  • Radiochemical Purity and Ease of Synthesis : 5-[123/125I]iodo-2'-deoxyuridine, a derivative, is noted for its high radiochemical purity and simplicity in synthesis (Baranowska-Kortylewicz et al., 1988).

  • Use in Chemically Modified Genomes : It is applied in chemically modified genomes for assessing duplex stability and DNA polymerase incorporation properties (Eremeeva et al., 2016).

  • Synthesis of Thymidylate Synthetase Inhibitors : It acts as a starting material for synthesizing inhibitors of thymidylate synthetase (Kampf et al., 1976).

  • Induction of Specific Dicentric Chromosomes : This compound induces the formation of specific dicentric chromosomes in cells with micronuclei, showing a higher frequency compared to 5-bromodeoxyuridine (Stobetskiĭ & Ll, 1988).

  • Chloroplast Structure Alterations : 5-bromo-2-deoxyuridine, a related compound, causes changes in chloroplast structure, including increased thylakoid layers and vacuolization (Schraudolf & Šonka, 1979).

  • Antiviral Activity : 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) shows potent antiviral activity against herpes simplex virus types 1 and 2 (Griengl et al., 1985).

  • Inhibition of Cellular Proliferation : 5-Hydroxymethyl-2'-deoxyuridine inhibits cellular proliferation in human leukemia cell lines and shows low incorporation into DNA (Kahilainen et al., 1985).

  • Antiviral and Cytotoxic Activity : Derivatives of 5-Chloro-2'-deoxyuridine exhibit antiviral and cytotoxic activity against herpes simplex virus type 1 and human lung cancer cells (Kumar et al., 1989).

  • Selective Activity Against Herpes Viruses : 5-(5-chlorothien-2-yl)-2'-deoxyuridine shows potent activity against herpes simplex virus type 1 and varicella-zoster virus (Wigerinck et al., 1991).

  • Synthesis of Nuclear and Mitochondrial DNA : Tritiated 5-bromo-2'-deoxyuridine is a precursor for synthesizing nuclear and mitochondrial DNA in vivo (Gross & Rabinowitz, 1969).

  • Anti-Herpes Agent : It is a potent and selective anti-herpes agent, inhibiting herpes simplex virus type 1 with low toxicity to host cells (De Clercq et al., 1979).

  • Vibrational Study of Antiviral Activity : Its vibrational study focuses on the vibrational coupling between the chlorouracil base and the deoxyribose moiety, revealing insights into its antiviral activity (Bailey et al., 1999).

  • Applications in Biosensing and Aptamer Selection : 5-Ethynyl-2'-deoxyuridine is used in experiments for selecting potent aptamers and in biosensing applications (Röthlisberger et al., 2017).

  • Reaction with Cysteine : It reacts with cysteine at pH 12 to form 5-(cystein-S-yl)-2'-deoxyuridine with a high yield, demonstrating its chemical reactivity (Pal, 1978).

  • Synthesis of Anti-Herpes Virus Agents : E-5(2-bromovinyl)-2′-deoxyuridine, a related compound, is synthesized as a potent anti-herpes virus agent (Jones et al., 1979).

  • Clinical Use in Cancer Chemotherapy : 5-FU and 5-FUDR, analogues of this compound, are used clinically for the palliation of advanced cancers, particularly breast and gastrointestinal tumors (Heidelberger & Ansfield, 1963).

Mechanism of Action

Target of Action

5-Chloro-2’-deoxyuridine (CldU) is a thymidine analogue . It is readily incorporated into newly synthesized DNA in place of thymidine following phosphorylation . This makes DNA the primary target of CldU.

Mode of Action

CldU interacts with its target, DNA, by being incorporated into the DNA structure during the replication process . This incorporation is facilitated by the phosphorylation of CldU, which allows it to be used in place of thymidine during DNA synthesis .

Biochemical Pathways

CldU affects the DNA replication pathway. It is incorporated into newly synthesized DNA, serving as an effective tool to analyze and quantify DNA replication, repair, and recombination . It is also found to alter the deoxyribonucleotide triphosphate (dNTP) pools, which might lead to cell-cycle arrest .

Pharmacokinetics

It is known that cldu is soluble in water , which suggests that it can be readily absorbed and distributed in the body. It is also known that CldU should be stored at -20°C , indicating that it may be sensitive to temperature and could degrade at higher temperatures.

Result of Action

The incorporation of CldU into DNA allows for the analysis and quantification of DNA replication, repair, and recombination . CldU is also a potent mutagen, clastogen, and toxicant . Its incorporation into DNA can lead to mutations and chromosomal damage . Furthermore, the alteration of the dNTP pools by CldU might lead to cell-cycle arrest .

Action Environment

The action of CldU is influenced by the biochemical environment of the cell. Factors such as the availability of dNTPs and the state of the cell cycle can affect the incorporation of CldU into DNA and its subsequent effects . Additionally, the stability and efficacy of CldU may be influenced by environmental factors such as temperature, as suggested by its storage instructions .

Safety and Hazards

5-Chloro-2’-deoxyuridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .

Future Directions

5-Chloro-2’-deoxyuridine has been used to analyze and quantify DNA replication, repair, and recombination . It is a potent mutagen, clastogen, and toxicant, and it is used as a thymidine analog . It is found to alter the dNTP pools and might lead to cell-cycle arrest . Future research may focus on its potential applications in the study of DNA damage and repair mechanisms .

Biochemical Analysis

Biochemical Properties

5-Chloro-2’-deoxyuridine is a potent mutagen, clastogen, and toxicant . It is found to alter the dNTP pools and might lead to cell-cycle arrest . It is readily incorporated following phosphorylation, into newly synthesized DNA in place of thymidine . This property allows it to be used to study the miscoding potential of hypochlorous acid damage to DNA and DNA precursors .

Cellular Effects

5-Chloro-2’-deoxyuridine affects the cell cycle . Both analogues affect the cell cycle, but the effects can be mitigated by using the appropriate analogue, short pulses of labelling, and low concentrations . It is also found to alter the dNTP pools and might lead to cell-cycle arrest .

Molecular Mechanism

The molecular mechanism of 5-Chloro-2’-deoxyuridine involves its incorporation into newly synthesized DNA in place of thymidine . This process occurs following the phosphorylation of the compound . Once incorporated, it can alter the dNTP pools, potentially leading to cell-cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, 5-Chloro-2’-deoxyuridine exhibits similar labeling kinetics and clearance rates from the blood serum as other thymidine analogues . All thymidine analogues delivered at the indicated doses have similar bioavailability times (approximately 1 h) .

Dosage Effects in Animal Models

The effects of 5-Chloro-2’-deoxyuridine vary with different dosages in animal models . Specific dosage effects, such as threshold effects or toxic effects at high doses, have not been reported in the literature.

Metabolic Pathways

5-Chloro-2’-deoxyuridine is involved in the DNA synthesis pathway . It is incorporated into newly synthesized DNA following its phosphorylation .

Subcellular Localization

The subcellular localization of 5-Chloro-2’-deoxyuridine is likely to be in the nucleus, given its role in DNA synthesis . Specific details about its subcellular localization and any effects on its activity or function have not been reported in the literature.

properties

IUPAC Name

5-chloro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCXGFKPQSFZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 5-Chloro-2'-deoxyuridine
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CAS RN

50-90-8
Record name 5-Chloro-2'-deoxyuridine
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Record name 5-Chloro-2'-deoxyuridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Chlorodeoxyuridine (CldU) is a thymidine analog that incorporates into DNA during replication, substituting for thymidine. [, ] This disrupts DNA structure and function, ultimately leading to cell death. [, , , , ] CldU is particularly toxic to rapidly dividing cells, such as cancer cells. [, , ]

ANone: Incorporation of CldU can lead to a variety of DNA lesions, including single-strand breaks, double-strand breaks, and the formation of specific dicentric chromosomes. [, , , , , ] These effects stem from the altered structure and stability of the DNA molecule when CldU replaces thymidine.

ANone: Yes, studies have shown that CldU can inhibit both the initiation and elongation phases of DNA replication. [] This is likely due to the activation of cell cycle checkpoints in response to the DNA damage caused by CldU incorporation. []

ANone: Research suggests that CldU incorporation can sensitize cells to DNA damaging agents, like radiation, potentially by interfering with DNA repair mechanisms. [, ] The precise interplay between CldU and specific repair pathways requires further investigation.

ANone: The molecular formula of Chlorodeoxyuridine is C9H11ClN2O5. Its molecular weight is 262.65 g/mol. []

ANone: Yes, Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy studies have been conducted on CldU. [] These techniques provide insights into the vibrational modes of the molecule and its structural characteristics.

ANone: Yes, computational studies have been performed to analyze the conformational properties of CldU monophosphate and compare them to those of the natural thymidine monophosphate. [, ] These studies provide information on the structural changes induced by chlorine substitution and their potential implications for DNA structure and function.

ANone: Research comparing CldU to 5-bromodeoxyuridine (BrdU) and 5-iododeoxyuridine (IdU) has shown that the activity of halogenated deoxyuridines appears to decrease with increasing molecular weight of the halogen substituent. [, , , ]

ANone: Yes, studies indicate that the duration of association with replication foci (RF) varies depending on the halogen substituent. [] Specifically, BrdU and CldU show prolonged association with RF compared to IdU. []

ANone: While the provided research does not delve into specific formulation strategies for CldU, it does highlight the use of CldU in conjunction with other agents, such as tetrahydrouridine (an inhibitor of cytidine deaminase) to enhance its efficacy and potentially mitigate toxicity. []

ANone: Although specific details regarding CldU's ADME profile are not discussed in the provided research, studies using radiolabeled CldU suggest it can be incorporated into the DNA of various tissues, highlighting its systemic distribution. [, , ]

ANone: Research demonstrates that CldU can inhibit tumor growth in animal models. [, ] Further research is needed to fully elucidate its PK/PD profile and therapeutic potential.

ANone: CldU is a commonly used thymidine analog for labeling dividing cells in vitro. It incorporates into the DNA of cells undergoing DNA synthesis during the S-phase of the cell cycle. [, , , , , ]

ANone: CldU has been used extensively in animal models, particularly rodents, to study various biological processes, including cell proliferation, DNA replication dynamics, and tumor growth kinetics. [, , , , , , , , , , , , ]

ANone: The provided research does not mention any completed or ongoing clinical trials for CldU.

ANone: While the provided research focuses primarily on the scientific applications of CldU, one study highlighted its potential teratogenicity in rats. [] It's important to acknowledge that, like many chemicals, high doses of CldU can have toxic effects.

ANone: Flow cytometry, immunofluorescence microscopy, and immunohistochemical staining are commonly used techniques to detect and quantify CldU incorporated into DNA. [, , , , , , , , , , , ] These methods often utilize antibodies specific to CldU or other halogenated thymidine analogs.

ANone: Other thymidine analogs, such as bromodeoxyuridine (BrdU) and iododeoxyuridine (IdU), are also commonly used to label dividing cells. [, , , , , , , , , , , , ] Each analog has slightly different properties, such as sensitivity of detection and potential for affecting DNA structure, that might make it more or less suitable for a particular experiment.

ANone: While the provided research does not pinpoint the exact date of CldU's initial synthesis, studies from the 1960s already explored the effects of CldU on chromosome structure and cell sensitivity to radiation. [, ]

ANone: CldU has proven to be a valuable tool in various research areas, including:

  • Developmental Biology: Studying cell lineage tracing, tissue development, and adult neurogenesis. [, , , , , ]
  • Neuroscience: Investigating neural stem cell proliferation, migration, and differentiation, particularly in the context of brain injury and regeneration. [, , , , , ]

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